molecular formula C8H18N2O B1463079 N-Methyl-2-morpholin-4-ylpropan-1-amine CAS No. 938459-08-6

N-Methyl-2-morpholin-4-ylpropan-1-amine

Cat. No. B1463079
M. Wt: 158.24 g/mol
InChI Key: OURPSTJIJGVVIU-UHFFFAOYSA-N
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Description

“N-Methyl-2-morpholin-4-ylpropan-1-amine” is a chemical compound with the CAS Number: 938459-08-6 . It has a molecular weight of 158.24 and its IUPAC name is N-methyl-2-(4-morpholinyl)-1-propanamine . The compound is typically stored at -20°C and is in liquid form .


Molecular Structure Analysis

The linear formula of “N-Methyl-2-morpholin-4-ylpropan-1-amine” is C8 H18 N2 O . The Inchi Code is 1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Methyl-2-morpholin-4-ylpropan-1-amine” has a molecular weight of 158.24 . It is a liquid at room temperature and is typically stored at -20°C .

Scientific Research Applications

Chemical Synthesis and Modifications

N-Methyl-2-morpholin-4-ylpropan-1-amine serves as a versatile intermediate in organic synthesis. For example, it has been used in the convenient replacement of hydroxy groups by amino groups in certain compounds under microwave irradiation, showcasing its utility in creating N-substituted amines with improved yields and reaction times (Stoyanov & Ivanov, 2004).

Carbon Dioxide Capture and Environmental Applications

In environmental chemistry, studies have explored its use in carbon dioxide capture . Blending N-Methyl-2-morpholin-4-ylpropan-1-amine with other amines can enhance the kinetics of CO2 capture from industrial emissions, offering a potential path for more efficient greenhouse gas reduction strategies (Ali, Merchant, & Al-Rashed, 2010).

Antiproliferative and Anticancer Research

Research into the antiproliferative and anticancer properties of derivatives of N-Methyl-2-morpholin-4-ylpropan-1-amine has shown promising results. For instance, certain synthesized compounds containing the morpholine moiety exhibited significant inhibitory activity against cancer cell lines, highlighting its potential in developing new anticancer agents (Lu et al., 2021).

Material Science and Chemical Stability

In the field of material science and amine stability , research focusing on the thermal degradation kinetics of morpholine derivatives for CO2 capture has been conducted. This work provides insights into the operational, economic, and environmental advantages of using morpholine and its derivatives over conventional amines (Mazari et al., 2020).

Antimicrobial and Pharmaceutical Synthesis

N-Methyl-2-morpholin-4-ylpropan-1-amine is also a key precursor in synthesizing antimicrobial compounds . For example, its incorporation into novel 1,2,4-triazole derivatives demonstrated varying levels of antimicrobial activity, underscoring its role in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Additionally, derivatives of N-Methyl-2-morpholin-4-ylpropan-1-amine have been studied for their inhibitive performance on carbon steel corrosion , suggesting their potential as protective agents in industrial applications (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

N-methyl-2-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPSTJIJGVVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672417
Record name N-Methyl-2-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-morpholin-4-ylpropan-1-amine

CAS RN

938459-08-6
Record name N-Methyl-2-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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